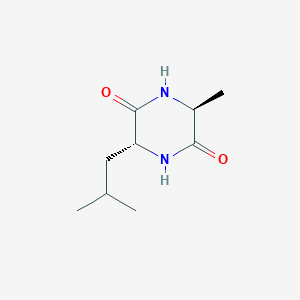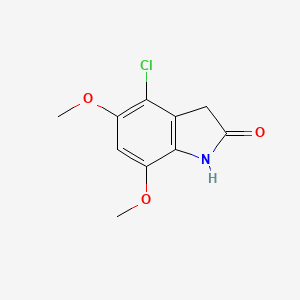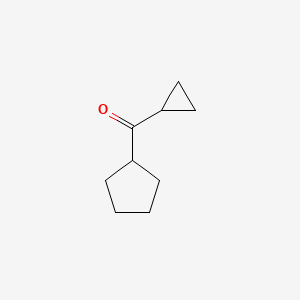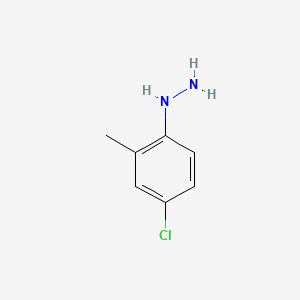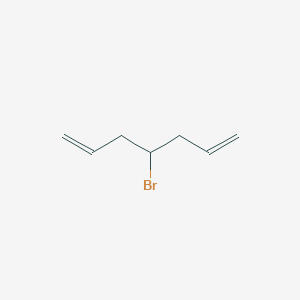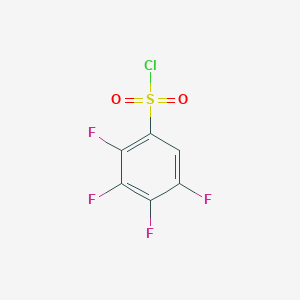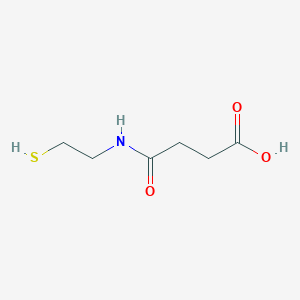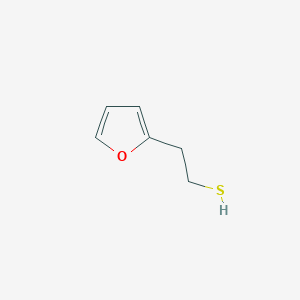
2-Furanethanethiol
Overview
Description
2-Furanethanethiol, also known as furan-2-ylmethanethiol, is an organic compound characterized by a furan ring substituted with a sulfanylmethyl group. It is a clear, colorless liquid when pure, but it can turn yellow upon prolonged exposure. This compound is notable for its strong odor reminiscent of roasted coffee and a bitter taste .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Furanethanethiol can be synthesized by reacting furfuryl alcohol with thiourea in hydrochloric acid. This reaction proceeds via an intermediate isothiouronium salt, which is subsequently hydrolyzed to the thiol by heating with sodium hydroxide .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves similar methods but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 2-Furanethanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it back to its alcohol precursor.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution process.
Major Products:
Oxidation: Disulfides, sulfoxides.
Reduction: Furfuryl alcohol.
Substitution: Various substituted furans depending on the reagents used.
Scientific Research Applications
2-Furanethanethiol has a wide range of applications in scientific research:
Biology: It has been studied for its role in biological systems, particularly in the context of aroma and flavor perception.
Medicine: Research has explored its potential therapeutic effects, including its role in modulating sensory experiences.
Mechanism of Action
The mechanism by which 2-Furanethanethiol exerts its effects is primarily through its interaction with sensory receptors. Its strong odor is due to its ability to bind to olfactory receptors, triggering a sensory response. Additionally, its chemical reactivity allows it to participate in various biochemical pathways, influencing flavor and aroma profiles in food and beverages .
Comparison with Similar Compounds
- 2-Furfurylthiol
- 2-Furylmethanethiol
- Furfuryl mercaptan
Comparison: 2-Furanethanethiol is unique due to its specific structure and the presence of a sulfanylmethyl group attached to the furan ring. This gives it distinct chemical properties and a strong, characteristic odor that sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(furan-2-yl)ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c8-5-3-6-2-1-4-7-6/h1-2,4,8H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGFSMLVDUBJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602066 | |
| Record name | 2-(Furan-2-yl)ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59020-92-7 | |
| Record name | 2-(Furan-2-yl)ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


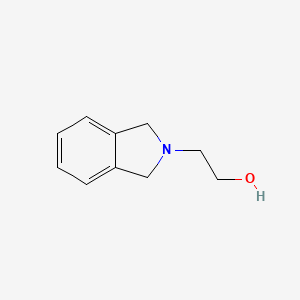

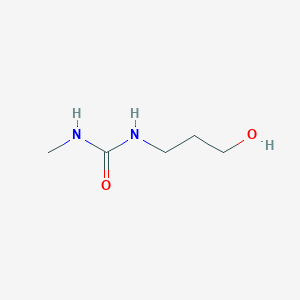
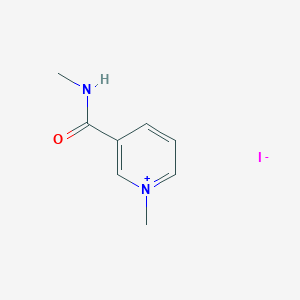
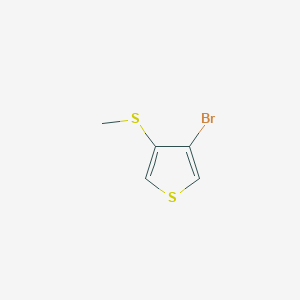
![N-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3384905.png)
